molecular formula C20H23N5O2 B2992908 1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine CAS No. 2415570-02-2

1-[6-(2-Methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine

Cat. No. B2992908
CAS RN: 2415570-02-2
M. Wt: 365.437
InChI Key: VWPOTGRHQGTCJY-UHFFFAOYSA-N
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Description

Pyridazinones, oxazoles, and pyrrolidines are all important classes of nitrogen-containing heterocycles that are widely used in medicinal chemistry . Pyridazinones have diverse pharmacological activities, including antihypertensive, anti-inflammatory, and antimicrobial effects . Oxazoles also have a wide range of biological activities . Pyrrolidines are used as scaffolds for the synthesis of compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyridazinones often involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The synthesis of pyrrolidines can be achieved through ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyridazinone, oxazole, or pyrrolidine ring. These rings can be functionalized at various positions, making them attractive synthetic building blocks for designing and synthesizing new drugs .


Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and depend on the functional groups present in the molecule. The easy functionalization of various ring positions of pyridazinones makes them an attractive synthetic building block for designing and synthesis of new drugs .

properties

IUPAC Name

1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]azetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-14-10-15(23-27-14)11-24(2)16-12-25(13-16)20-9-8-18(21-22-20)17-6-4-5-7-19(17)26-3/h4-10,16H,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWPOTGRHQGTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN(C)C2CN(C2)C3=NN=C(C=C3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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